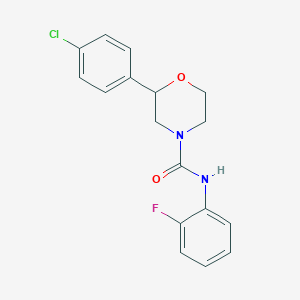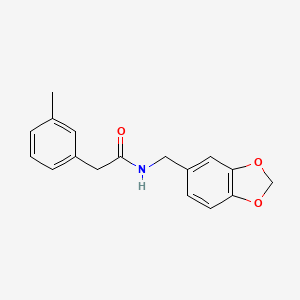
2-(4-chlorophenyl)-N-(2-fluorophenyl)morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-(2-fluorophenyl)morpholine-4-carboxamide is a chemical compound that belongs to the class of morpholine derivatives. This compound is widely used in scientific research for its unique properties and mechanism of action.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-N-(2-fluorophenyl)morpholine-4-carboxamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways in the body. This leads to a decrease in inflammation and pain, as well as a reduction in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and complex. It has been shown to modulate various signaling pathways in the body, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. This leads to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines. The compound has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-chlorophenyl)-N-(2-fluorophenyl)morpholine-4-carboxamide in lab experiments is its versatility. It can be used in a wide range of studies, from basic research to drug development. Additionally, the compound is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling and working with this compound.
Direcciones Futuras
There are many potential future directions for the study of 2-(4-chlorophenyl)-N-(2-fluorophenyl)morpholine-4-carboxamide. One area of interest is the development of new drugs and treatments based on the compound's unique properties. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of the compound. Other potential future directions include the use of the compound in imaging studies and the exploration of its potential use in treating other diseases and conditions.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenyl)-N-(2-fluorophenyl)morpholine-4-carboxamide involves the reaction of 4-chloroaniline and 2-fluorobenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with morpholine in the presence of acetic anhydride and triethylamine to give the final product. This method has been optimized to produce high yields of the compound.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-(2-fluorophenyl)morpholine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, anti-inflammatory, and analgesic properties. The compound has also been studied for its potential use as a diagnostic tool in imaging studies. Additionally, it has been used in the development of new drugs and treatments for various diseases.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-(2-fluorophenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c18-13-7-5-12(6-8-13)16-11-21(9-10-23-16)17(22)20-15-4-2-1-3-14(15)19/h1-8,16H,9-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERVUHHJWHZHOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NC2=CC=CC=C2F)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{[(4aS*,8aR*)-1-(4-hydroxybutyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarbonitrile](/img/structure/B5462544.png)

![allyl (pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamate](/img/structure/B5462551.png)
![1-(2,6-dimethylphenyl)-5-{1-[hydroxy(methyl)amino]cyclohexyl}-1H-tetrazole](/img/structure/B5462555.png)
![4-[(3,4-difluorophenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine](/img/structure/B5462560.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-nitrophenyl)vinyl]-5-bromo-2-furamide](/img/structure/B5462569.png)
![3-{[2-(trifluoromethyl)morpholin-4-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5462580.png)
![4-{[(4-bromophenyl)amino]carbonyl}-1H-imidazole-5-carboxylic acid](/img/structure/B5462583.png)
![N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-4-methylbenzamide](/img/structure/B5462592.png)
![N-(6-methoxy-3-pyridazinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B5462599.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-3-piperidinol](/img/structure/B5462605.png)
![N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide](/img/structure/B5462610.png)
![5-[4-(1,3-benzothiazol-2-ylthio)-1-phthalazinyl]-N,N,2-trimethylbenzenesulfonamide](/img/structure/B5462622.png)
![2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5462624.png)
